

HTH-01-091: A Comparative Guide to Kinase Specificity

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Compound of Interest

Compound Name: HTH-01-091

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor **HTH-01-091** with other known MELK inhibitors, focusing on its specificity and off-target effects. The data presented is compiled from publicly available research to facilitate an objective evaluation for its application in research and drug development.

Executive Summary

HTH-01-091 is a potent inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK) with a reported IC₅₀ of 10.5 nM.^{[1][2][3]} While it was developed to be a selective MELK inhibitor, kinase profiling studies have revealed significant off-target activity, most notably against the PIM kinase family. This guide compares the kinase inhibition profile of **HTH-01-091** with two other MELK inhibitors, OTSSP167 and NVS-MELK8a, to provide a comprehensive overview of their relative selectivities.

Comparative Kinase Inhibition Profiles

The following table summarizes the available quantitative data on the kinase inhibition profiles of **HTH-01-091** and its key comparators, OTSSP167 and NVS-MELK8a. It is important to note that the data is compiled from various sources and assay conditions may differ, potentially affecting direct comparability.

Table 1: Comparative Kinase Inhibition Data for MELK Inhibitors

Kinase	HTH-01-091 IC50 (nM)	OTSSP167 IC50 (nM)	NVS-MELK8a IC50 (nM)
MELK	10.5[1][2][3]	0.41[4]	2[5][6]
PIM1	60.6[1]	-	-
PIM2	-	-	-
PIM3	-	-	-
RIPK2	-	-	-
DYRK3	-	-	-
smMLCK	-	-	-
CLK2	-	-	-
DYRK4	41.8[1]	-	-
mTOR	632[1]	-	-
CDK7	1230[1]	-	-
Flt3 (ITD)	-	-	180[5]
Haspin	-	-	190[5]
PDGFR α	-	-	420[5]
BUB1	-	Inhibited	-
MAP2K7	-	160	-

Note: A hyphen (-) indicates that data was not readily available in the searched sources.

A study employing multiplexed inhibitor beads and mass spectrometry (MIB/MS) to profile inhibitor selectivity in a cellular context revealed that NVS-MELK8a is a highly selective MELK inhibitor. In contrast, OTSSP167 was found to be a broad-spectrum inhibitor. Interestingly, in this cell-based assay, **HTH-01-091** did not demonstrate significant inhibition of MELK.[3]

Furthermore, a radiometric kinase assay screen of 141 kinases showed that at a concentration of 1 μ M, **HTH-01-091** inhibited only 4% of the kinases by more than 90%. Under the same

conditions, OTSSP167 inhibited 67% of the kinases by over 90%, highlighting its broader off-target profile.

Experimental Methodologies

The data presented in this guide was generated using various kinase profiling techniques. Below is a detailed protocol for a common method used to determine kinase inhibitor specificity, the competition binding assay, which is the principle behind platforms like KINOMEscan®.

Experimental Protocol: Competition Binding Kinase Assay (e.g., KINOMEscan®)

Objective: To determine the binding affinity (K_d) of a test compound (e.g., **HTH-01-091**) against a large panel of kinases.

Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates stronger competition and higher affinity of the compound for the kinase.

Materials:

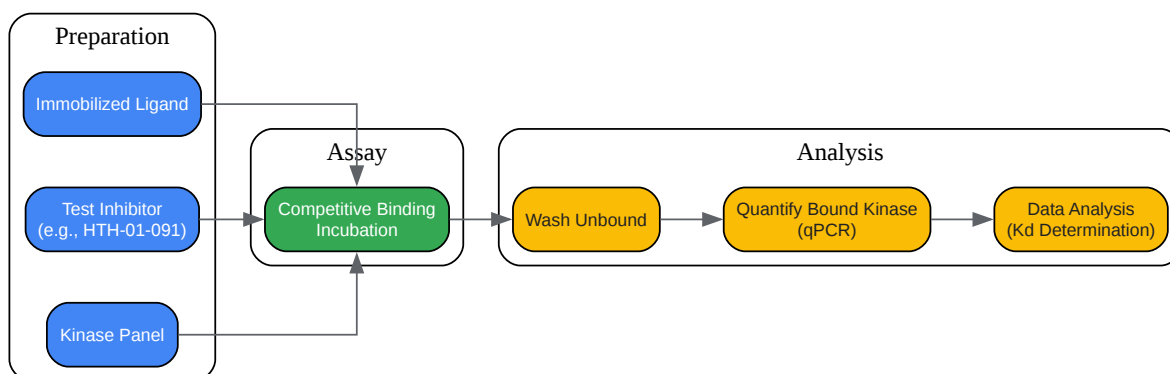
- DNA-tagged kinases (a panel of interest)
- Immobilized active-site directed ligand (e.g., on beads)
- Test compound (e.g., **HTH-01-091**) dissolved in a suitable solvent (e.g., DMSO)
- Assay buffer
- Wash buffer
- qPCR reagents

Procedure:

- Assay Plate Preparation: Kinases from the panel are prepared in the assay buffer.
- Compound Addition: The test compound is added to the kinase-containing wells at various concentrations (typically a serial dilution). A DMSO control (vehicle) is also included.
- Binding Reaction: The immobilized ligand is added to the wells, and the mixture is incubated to allow for competitive binding to reach equilibrium.
- Washing: The beads with the bound kinase are washed to remove unbound components.
- Elution and Quantification: The bound kinase-DNA conjugate is eluted. The amount of DNA is then quantified using qPCR.
- Data Analysis: The amount of kinase bound in the presence of the test compound is compared to the DMSO control. The results are typically expressed as "percent of control." A dose-response curve is generated by plotting the percent of control against the compound concentration. The dissociation constant (K_d) is then calculated from this curve.

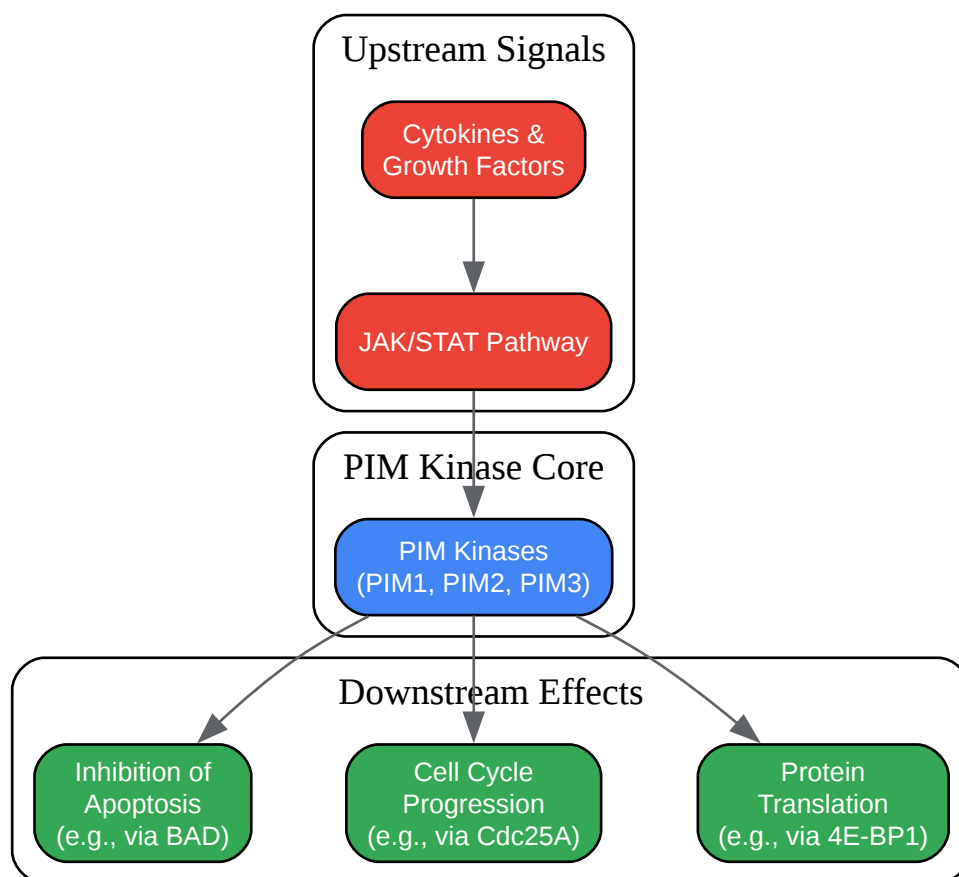
Visualizing Experimental and Biological Pathways

To better understand the processes involved in kinase profiling and the biological context of **HTH-01-091**'s off-target effects, the following diagrams are provided.



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Kinase inhibitor profiling workflow.



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Simplified PIM kinase signaling pathway.

Conclusion

HTH-01-091 is a potent in vitro inhibitor of MELK that also demonstrates significant activity against PIM kinases and other off-targets. When compared to other MELK inhibitors such as OTSSP167 and NVS-MELK8a, **HTH-01-091** shows a more selective profile than the broad-spectrum inhibitor OTSSP167. However, cell-based assays suggest that NVS-MELK8a may be a more selective tool compound for studying MELK function in a cellular environment. Researchers and drug developers should consider the off-target profile of **HTH-01-091**, particularly its inhibition of the PIM kinase pathway, when interpreting experimental results or considering its therapeutic potential.

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